![molecular formula C20H22O4 B566097 Agatharesinol acetonide CAS No. 800389-33-7](/img/structure/B566097.png)
Agatharesinol acetonide
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Overview
Description
Agatharesinol acetonide is a compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The biosynthesis of Agatharesinol acetonide is related to the death of ray parenchyma cells in sapwood sticks of Cryptomeria japonica under humidity-regulated conditions . The biosynthesis of agatharesinol appears to originate from the breakdown of starch .Molecular Structure Analysis
Agatharesinol acetonide has a molecular formula of C20H22O4 . Its average mass is 326.386 Da and its monoisotopic mass is 326.151794 Da .Scientific Research Applications
Wood Preservation and Forestry
Agatharesinol acetonide has been identified in the heartwood of trees like Cryptomeria japonica. Its presence correlates with the natural process of wood hardening and resistance to decay . This compound could potentially be synthesized and applied in wood preservation, enhancing the durability of timber products.
Cancer Research
Studies have shown that Agatharesinol acetonide exhibits strong effects on certain cancer cell lines, such as the A549 non-small-cell lung cancer line . Its potential as an anti-cancer agent is being explored, with the hope of developing new therapeutic drugs.
Agricultural Applications
In agriculture, the induction of Agatharesinol acetonide biosynthesis in plants like Cryptomeria japonica suggests its role in plant defense mechanisms . Understanding this pathway could lead to the development of crops with enhanced resistance to pests and diseases.
Environmental Science
Agatharesinol acetonide is part of the lignan family, compounds that are crucial for the formation of lignin in plants . Lignin is essential for the structural integrity of plants and their resistance to environmental stress. Research into this compound could provide insights into environmental adaptation strategies for flora.
Biotechnology
The biosynthetic pathways of Agatharesinol acetonide are being studied for their potential applications in biotechnology . Insights from these studies could lead to the development of novel biotechnological processes, such as the synthesis of complex organic compounds.
Mechanism of Action
Target of Action
Agatharesinol acetonide primarily targets the A549 cell line , which is a type of non-small-cell lung cancer . The compound exhibits strong effects on these cells, with an IC50 value equal to 27.1 μM .
Mode of Action
It is known that the compound interacts with its target cells and induces changes that lead to its anticancer activity .
Biochemical Pathways
Agatharesinol acetonide is a norlignan, a class of compounds that are derived from the aromatic amino acids tyrosine and phenylalanine . These compounds are produced through the shikimic acid pathway, leading to the formation of propenyl-phenols and allyl-phenols, also known as phenylpropanoids . These are the starting points of the biosynthesis of several classes of active constituents related to the stability of the cell wall and to the defense of plants against herbivorous animals and pathogens .
Result of Action
The primary result of Agatharesinol acetonide’s action is its anticancer activity against the A549 non-small-cell lung cancer cell line . The compound exhibits strong effects on these cells, with an IC50 value equal to 27.1 μM, which is quite higher than taxol 33.72 μM .
Action Environment
The action of Agatharesinol acetonide can be influenced by environmental factors. For instance, the biosynthesis of Agatharesinol acetonide in Cryptomeria japonica (Japanese cedar, sugi) was found to be induced under humidity-regulated conditions . This suggests that the compound’s action, efficacy, and stability may be affected by the environmental conditions in which it is produced or administered.
Safety and Hazards
properties
IUPAC Name |
4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-20(2)23-13-19(24-20)18(15-6-10-17(22)11-7-15)12-5-14-3-8-16(21)9-4-14/h3-12,18-19,21-22H,13H2,1-2H3/b12-5+/t18-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNCNVJVRJKHEP-ORFBMEDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](/C=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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